2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound features a furan ring, a dimethoxy-substituted isoquinoline core, and a phenoxy group with an isopropyl substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or even covalent modification .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Similar compounds often exhibit a range of adme properties, influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds often exert their effects by modulating the activity of their targets, leading to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple a furan derivative with the isoquinoline core.
Attachment of the Phenoxy Group: The phenoxy group can be attached via an etherification reaction, where the phenol derivative is reacted with the appropriate halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and furan derivatives.
Scientific Research Applications
2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives and their interactions with various biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the furan and phenoxy substituents.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the furan and phenoxy groups but retains the dimethoxy substitution on the isoquinoline core.
2-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains the furan ring but lacks the dimethoxy and phenoxy substituents.
Uniqueness
2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, dimethoxy substitution, and phenoxy group with an isopropyl substituent makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-17(2)18-7-9-20(10-8-18)32-16-22-21-15-25(30-4)24(29-3)14-19(21)11-12-27(22)26(28)23-6-5-13-31-23/h5-10,13-15,17,22H,11-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFAKKJCJVPRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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